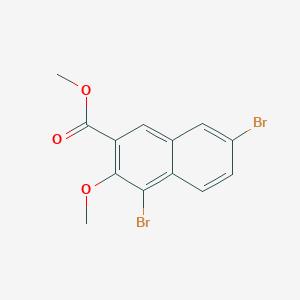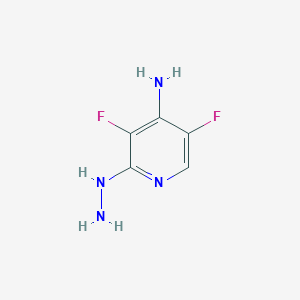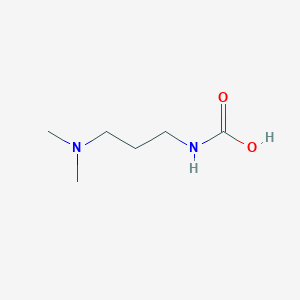
(3-(Dimethylamino)propyl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Dimethylamino)propyl)carbamic acid, also known as NPC-15437, is a chemical compound that belongs to the class of carbamate derivatives. It is a potent inhibitor of acetylcholinesterase (AChE) and has been extensively studied for its potential use in the treatment of Alzheimer's disease.
Mechanism Of Action
(3-(Dimethylamino)propyl)carbamic acid inhibits AChE by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. (3-(Dimethylamino)propyl)carbamic acid has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Biochemical And Physiological Effects
(3-(Dimethylamino)propyl)carbamic acid has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce amyloid beta levels, a key factor in the development of Alzheimer's disease. (3-(Dimethylamino)propyl)carbamic acid has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Advantages And Limitations For Lab Experiments
(3-(Dimethylamino)propyl)carbamic acid is a potent inhibitor of AChE and has been extensively studied for its potential use in the treatment of Alzheimer's disease. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity. Further research is needed to optimize the formulation of (3-(Dimethylamino)propyl)carbamic acid for use in lab experiments.
Future Directions
Future research on (3-(Dimethylamino)propyl)carbamic acid should focus on optimizing its formulation for use in clinical trials. In addition, further studies are needed to determine the optimal dose and duration of treatment for Alzheimer's disease. Other potential applications of (3-(Dimethylamino)propyl)carbamic acid include the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Finally, the development of novel AChE inhibitors based on the structure of (3-(Dimethylamino)propyl)carbamic acid may lead to the discovery of new treatments for Alzheimer's disease and other neurological disorders.
Synthesis Methods
The synthesis of (3-(Dimethylamino)propyl)carbamic acid involves the reaction of 3-dimethylaminopropylamine with methyl chloroformate. The reaction yields (3-(Dimethylamino)propyl)carbamic acid as a white crystalline solid with a melting point of 69-70°C. Other methods of synthesis have also been reported, including the use of triphosgene as a coupling reagent.
Scientific Research Applications
(3-(Dimethylamino)propyl)carbamic acid has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to be a potent inhibitor of AChE, the enzyme responsible for the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is essential for cognitive function, and its depletion is a hallmark of Alzheimer's disease.
properties
CAS RN |
188309-01-5 |
|---|---|
Product Name |
(3-(Dimethylamino)propyl)carbamic acid |
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-(dimethylamino)propylcarbamic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)5-3-4-7-6(9)10/h7H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
RHLCLUWWRHEMDQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)O |
Canonical SMILES |
CN(C)CCCNC(=O)O |
synonyms |
Carbamic acid, [3-(dimethylamino)propyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



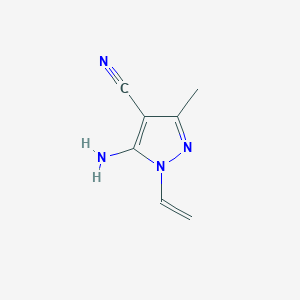
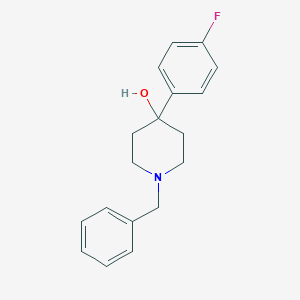
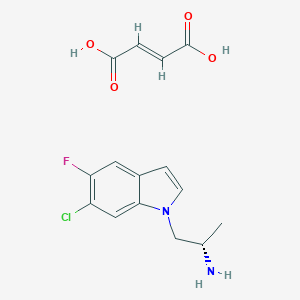
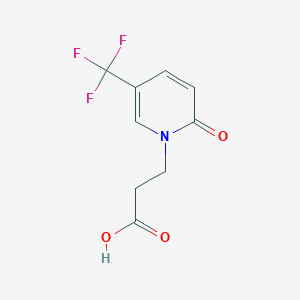
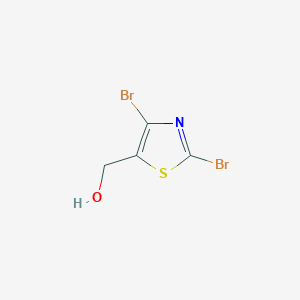
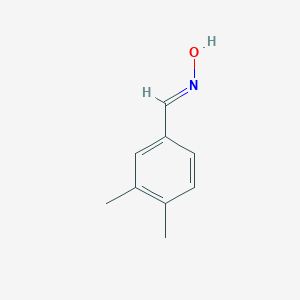
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)
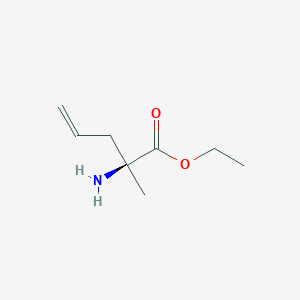
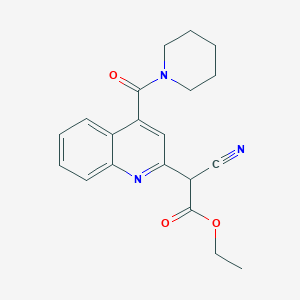
![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)
